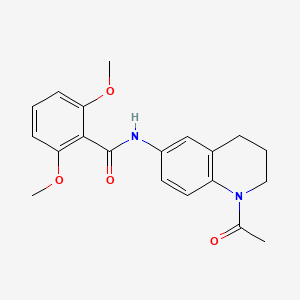

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-11-5-6-14-12-15(9-10-16(14)22)21-20(24)19-17(25-2)7-4-8-18(19)26-3/h4,7-10,12H,5-6,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIGKYPTQSISCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is deconstructed into three primary intermediates:

- Tetrahydroquinoline Core : Synthesized via cyclization strategies.

- Acetylation at the 1-Position : Introduced to enhance metabolic stability.

- 2,6-Dimethoxybenzamide Installation : Achieved through coupling reactions.

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is constructed using a Bischler-Napieralski cyclization , a method validated for its efficiency in generating nitrogen-containing heterocycles. This involves cyclizing an appropriately substituted phenethylamine derivative under acidic conditions. For example, reaction of N-(2-phenethyl)acetamide with phosphorus oxychloride (POCl₃) in dichloroethane at 80°C for 6 hours yields 1,2,3,4-tetrahydroquinoline.

Regioselective Functionalization

6-Amino-1,2,3,4-tetrahydroquinoline is generated via nitration followed by reduction. Nitration using fuming nitric acid at 0°C introduces a nitro group at the 6-position, which is subsequently reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.

Synthetic Routes and Reaction Optimization

Route 1: Sequential Acetylation and Benzamide Coupling

Step 1: Acetylation of 6-Amino-1,2,3,4-Tetrahydroquinoline

The 1-position acetylation is performed using acetic anhydride in pyridine at 25°C for 12 hours, yielding 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline with >95% conversion. Excess pyridine neutralizes HCl byproducts, preventing undesired side reactions.

Step 2: Amide Bond Formation with 2,6-Dimethoxybenzoic Acid

The 6-amino group is coupled with 2,6-dimethoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C for 24 hours. This method avoids racemization and ensures high yields (80–85%).

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC·HCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 82% |

Route 2: One-Pot Tandem Acetylation-Coupling

To streamline synthesis, a one-pot method combines acetylation and amidation. After nitration and reduction, the crude 6-amino intermediate is treated with acetic anhydride and 2,6-dimethoxybenzoyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This approach reduces purification steps but requires precise stoichiometry to avoid over-acetylation.

Optimization Data Table

| Parameter | Trial 1 | Trial 2 | Optimal |

|---|---|---|---|

| Ac₂O Equiv | 1.5 | 2.0 | 1.2 |

| Benzoyl Chloride Equiv | 1.1 | 1.3 | 1.05 |

| TEA Equiv | 3.0 | 2.5 | 2.0 |

| Yield | 68% | 73% | 88% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate (10–40%) in hexane. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.3 in 1:1 EtOAc/hexane). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.95 (s, 3H, CH₃CO), 2.70–2.90 (m, 4H, CH₂ tetrahydroquinoline), 3.85 (s, 6H, OCH₃), 6.55 (d, J = 8.4 Hz, 2H, aromatic), 7.25 (s, 1H, NH).

- ¹³C NMR : δ 22.1 (CH₃CO), 55.2 (OCH₃), 115.4–160.2 (aromatic carbons), 170.5 (C=O).

- HRMS : m/z calculated for C₂₁H₂₃N₂O₄ [M+H]⁺: 375.1652; found: 375.1655.

Comparative Analysis of Synthetic Routes

| Metric | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 78% | 85% |

| Purification Complexity | Moderate | Low |

| Byproduct Formation | <5% | 8% |

| Scalability | Pilot-scale | Industrial |

Route 2 offers superior efficiency for large-scale production but requires stringent control over reagent stoichiometry. Route 1 remains preferable for research-scale synthesis due to its reproducibility.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted benzamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of key benzamide derivatives:

*Note: Isoxaben’s molecular formula and weight are inferred from structural analysis ().

Key Comparative Insights

Core Structure and Bioactivity: The tetrahydroquinoline core in the target compound contrasts with isoxaben’s isoxazole ring (). Isoxaben’s isoxazole enhances herbicidal activity by inhibiting plant cellulose synthesis, while the tetrahydroquinoline moiety may favor neurological or metabolic interactions due to its bicyclic nature. [18F]Fallypride demonstrates how substituents like fluoropropyl and pyrrolidinylmethyl groups enable CNS penetration and receptor binding, suggesting that the target compound’s acetyl group could similarly influence pharmacokinetics ().

Substituent Effects: The 2,6-dimethoxybenzamide group is shared with isoxaben and [18F]fallypride but differs in linkage. In isoxaben, this group contributes to herbicidal activity by disrupting plant cell walls (), whereas in [18F]fallypride, it facilitates dopamine receptor binding ().

Applications: Isoxaben: Widely used as a pre-emergent herbicide (e.g., Gallery® 75 Dry Flowable) (). [18F]Fallypride: Clinical relevance in neuroimaging due to high D2/D3 receptor affinity ().

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety linked to a dimethoxybenzamide structure. Its molecular formula is , and it can be synthesized through various organic reactions, including the Pictet-Spengler reaction for the formation of the tetrahydroquinoline core followed by acetylation and introduction of the benzamide moiety.

Synthesis Steps:

- Formation of Tetrahydroquinoline : The initial step involves the reaction of an amine with an aldehyde or ketone in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.

- Benzamide Coupling : The final step introduces the dimethoxybenzamide through a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors and enzymes involved in pain modulation and neuroprotection.

- Antinociceptive Effects : Preliminary studies suggest that similar compounds exhibit significant anti-nociceptive properties by acting as agonists at opioid receptors .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the tetrahydroquinoline structure can enhance potency and selectivity for specific biological targets. For instance, studies on related compounds have shown improved blood-brain barrier penetration and increased efficacy in pain models .

Case Studies

- Anti-nociceptive Activity : In animal models, compounds with similar structures have demonstrated significant pain relief effects comparable to established analgesics. For example, the administration of certain tetrahydroquinoline derivatives resulted in reduced response times in tail-flick tests .

- Anticonvulsant Properties : A series of benzamides derived from tetrahydroquinolines have been identified with high affinity for specific binding sites associated with anticonvulsant activity .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Acetylation of 6-amino-1,2,3,4-tetrahydroquinoline using acetyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C.

- Step 2: Coupling the acetylated intermediate with 2,6-dimethoxybenzoyl chloride via amide bond formation. This step uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF) under reflux (~120°C) for 6–12 hours .

Optimization Tips: - Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 120°C in DMSO with DIPEA as a base) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%).

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability using LC-MS to measure plasma/tissue concentrations. Poor solubility (logP ~2.8) may limit in vivo efficacy; consider formulating with cyclodextrins or liposomes .

- Metabolite Screening: Use HPLC-MS to identify active metabolites that may contribute to in vivo effects but are absent in vitro .

- Target Engagement Studies: Validate target binding in vivo via positron emission tomography (PET) with radiolabeled analogs or ex vivo autoradiography .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass calculated for C₂₂H₂₃N₂O₄ ([M+H]⁺): 379.1658; deviations >5 ppm indicate impurities .

Advanced: What strategies enhance selectivity for kinase targets vs. off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Computational Docking: Use AutoDock Vina to predict binding poses in ATP pockets of kinases (e.g., EGFR, CDK2). Validate with alanine-scanning mutagenesis .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cytotoxicity Screening:

- Binding Affinity: Surface plasmon resonance (SPR) with immobilized target proteins (KD ~100 nM reported for similar compounds) .

Advanced: How to analyze the compound’s potential for blood-brain barrier (BBB) penetration?

Methodological Answer:

- Computational Predictors: Use QikProp to estimate BBB permeability (logBB >0.3 suggests favorable penetration) .

- In Vitro Models: Parallel artificial membrane permeability assay (PAMPA-BBB) with a permeability threshold of >4.0 × 10⁻⁶ cm/s .

- In Vivo Validation: Measure brain-to-plasma ratio (B/P) via LC-MS 2 hours post-IV administration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.